molecular formula C11H23N3O3 B1387710 tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate CAS No. 77284-59-4

tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate

Cat. No. B1387710
CAS RN: 77284-59-4
M. Wt: 245.32 g/mol
InChI Key: UVOMXPFPSGGLIU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate, also known as TBHMC, is a synthetic compound used in a variety of scientific research applications. It is a derivative of carbamic acid and is composed of a tert-butyl group and a hydrazinocarbonyl group. This compound is often used as a reagent in organic synthesis and can be used in a variety of laboratory experiments. TBHMC is widely used in scientific research due to its unique properties and its ability to be synthesized relatively easily.

Scientific Research Applications

Tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in various reactions, and as a scavenger to remove unwanted by-products from reactions. tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate is also used to synthesize various compounds, including pharmaceuticals and other compounds used in scientific research.

Mechanism Of Action

Tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate is a carbamate compound, which means that it is composed of a carbamate group and a tert-butyl group. The carbamate group consists of a carbon atom double-bonded to an oxygen atom, with a nitrogen atom attached to the oxygen atom. The tert-butyl group consists of three methyl groups attached to a central carbon atom. The carbamate group of tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate is responsible for its reactivity, while the tert-butyl group gives it its unique properties.

Biochemical And Physiological Effects

Tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which can have a variety of effects, including increased alertness and improved cognitive function. tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects.

Advantages And Limitations For Lab Experiments

The use of tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it can be used as a reagent in a variety of reactions. Additionally, it has a number of biochemical and physiological effects, which make it a useful tool for research. However, there are also a number of limitations to the use of tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate in laboratory experiments. It is not always easy to control the concentration of tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate, and it can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for the use of tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate in scientific research. One potential application is in the development of new drugs to treat neurological disorders, such as Alzheimer’s disease. Another potential application is in the development of new compounds for use as catalysts in organic synthesis. Additionally, tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate could be used to synthesize new compounds for use in medical imaging and diagnostics. Finally, tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate could be used to develop new compounds for use in the treatment of cancer and other diseases.

properties

IUPAC Name

tert-butyl N-[(2S)-1-hydrazinyl-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O3/c1-7(2)6-8(9(15)14-12)13-10(16)17-11(3,4)5/h7-8H,6,12H2,1-5H3,(H,13,16)(H,14,15)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVOMXPFPSGGLIU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate

CAS RN

77284-59-4
Record name tert-butyl N-[(1S)-1-(hydrazinecarbonyl)-3-methylbutyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate
Reactant of Route 3
tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate
Reactant of Route 4
tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate
Reactant of Route 6
tert-butyl [(1S)-1-(hydrazinocarbonyl)-3-methylbutyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.